molecular formula C19H19NO4 B088704 Amurensine CAS No. 10481-92-2

Amurensine

Cat. No. B088704
CAS RN: 10481-92-2
M. Wt: 325.4 g/mol
InChI Key: BXWVSGUITWLTOD-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amurensine is a natural product that is found in the stems of the Amur cork tree. This compound has been the subject of much scientific research due to its potential therapeutic properties. Amurensine has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for further investigation.

Scientific Research Applications

Anti-Inflammatory Effects

Amurensine, particularly amurensin H, exhibits anti-inflammatory properties, making it potentially beneficial for treating allergic airway inflammation. Studies have demonstrated its effectiveness in reducing inflammation in models of asthma and chronic obstructive pulmonary disease (COPD). Amurensin H was found to inhibit the production of inflammatory mediators and improve histological alterations in lung tissues, indicating its therapeutic potential in respiratory conditions (Yi-tang Li et al., 2006); (Yannan Fan et al., 2019).

Antioxidant Activity

Amurensine compounds have shown significant antioxidant activities. These include the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting their potential use in preventing oxidative stress-related diseases. The effectiveness of these compounds as antioxidants varies depending on their structural features (D. Ha et al., 2009).

Cardiovascular Health

Amurensin G, a component of amurensine, shows promise in cardiovascular health due to its vasodilation effect. This effect is mediated through the phosphorylation of endothelial nitric oxide synthase (eNOS), suggesting its potential in treating cardiovascular diseases like atherosclerosis (T. T. Hien et al., 2012).

Chondroprotective and Anti-Inflammatory Effects

In the context of osteoarthritis, amurensin H has been shown to possess chondroprotective and anti-inflammatory effects. It regulates signals such as TLR4/Syk/NF-κB, which are involved in cartilage degeneration and inflammation, suggesting its potential therapeutic application in osteoarthritis treatment (Pei Ma et al., 2019).

Neuroprotective Effects

Amurensin G has been identified as a neuroprotective agent, particularly in the context of Parkinson's disease. It induces autophagy and mitigates cellular toxicities in models of Parkinson's disease, suggesting its potential use in neurodegenerative disease therapies (Hyun-Wook Ryu et al., 2013).

Cancer Research

Amurensine has shown potential in cancer research, particularly in the context of lung tumorigenesis. Dietary administration of berberine, a component of Phellodendron amurense, has been found to inhibit cell cycle progression and lung tumorigenesis, highlighting its potential as a therapeutic or chemopreventive agent in lung cancer (M. James et al., 2011).

Urological Disorders

Extracts from Phellodendron amurense, containing amurensine, have demonstrated effectiveness in treating urological disorders by inhibiting prostate contractility. This suggests its utility in conditions such as benign prostatic hyperplasia (BPH) (Yuan-li Xu & S. Ventura, 2010).

properties

CAS RN

10481-92-2

Product Name

Amurensine

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(1S,11R)-15-methoxy-19-methyl-5,7-dioxa-19-azapentacyclo[9.7.2.02,10.04,8.012,17]icosa-2,4(8),9,12,14,16-hexaen-14-ol

InChI

InChI=1S/C19H19NO4/c1-20-8-14-11-5-16(21)17(22-2)4-10(11)3-15(20)13-7-19-18(6-12(13)14)23-9-24-19/h4-7,14-15,21H,3,8-9H2,1-2H3/t14-,15+/m1/s1

InChI Key

BXWVSGUITWLTOD-CABCVRRESA-N

Isomeric SMILES

CN1C[C@@H]2C3=CC(=C(C=C3C[C@H]1C4=CC5=C(C=C24)OCO5)OC)O

SMILES

CN1CC2C3=CC(=C(C=C3CC1C4=CC5=C(C=C24)OCO5)OC)O

Canonical SMILES

CN1CC2C3=CC(=C(C=C3CC1C4=CC5=C(C=C24)OCO5)OC)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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